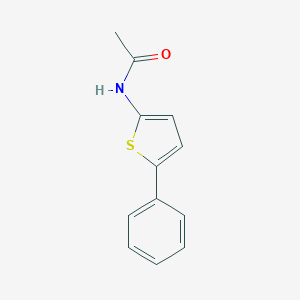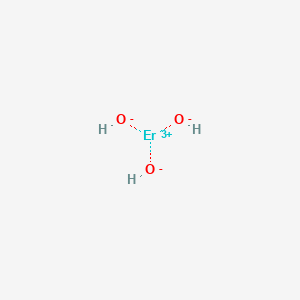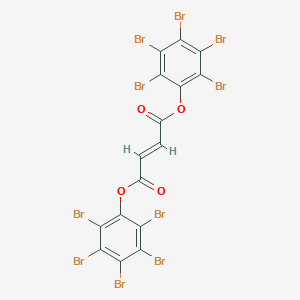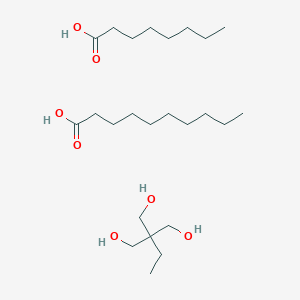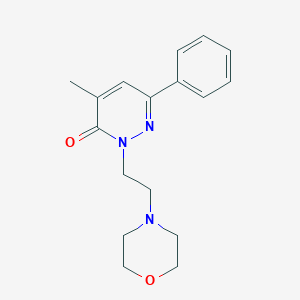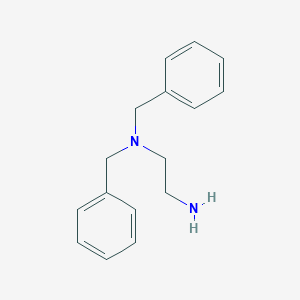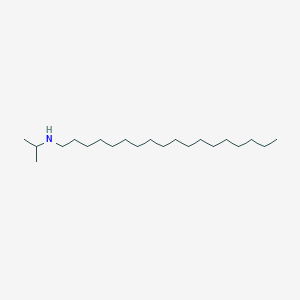
Cyclobuxidine F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobuxidine F is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the family of cyclohexylamines and has been found to have unique biochemical and physiological effects.
作用机制
The mechanism of action of Cyclobuxidine F is not fully understood, but it is believed to act on the central nervous system. It has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to have an impact on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. It has also been found to have an impact on the levels of glutamate, which is involved in learning and memory. This compound has been shown to have a positive effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
实验室实验的优点和局限性
Cyclobuxidine F has several advantages for lab experiments. It has a low toxicity profile and can be used in combination with other drugs to enhance their efficacy. It has also been found to have a high degree of purity, which makes it suitable for use in biochemical assays. However, there are also limitations to the use of this compound in lab experiments. It is relatively expensive, and the synthesis method is complex, which can limit its availability.
未来方向
There are several future directions for the study of Cyclobuxidine F. One area of research is the development of new synthetic methods to increase the yield and purity of the compound. Another area of research is the investigation of its therapeutic potential in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. There is also a need for more studies to investigate the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in the treatment of neurological disorders. Its unique biochemical and physiological effects make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of neurological disorders.
合成方法
The synthesis of Cyclobuxidine F involves a series of chemical reactions starting from cyclohexanone. The key steps involve the reduction of cyclohexanone to cyclohexanol followed by the reaction with hydroxylamine to form cyclohexanone oxime. This is then cyclized to form this compound. The yield of this process is relatively high, and the purity of the compound can be achieved through recrystallization.
科学研究应用
Cyclobuxidine F has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to be effective in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have a low toxicity profile and can be used in combination with other drugs to enhance their efficacy.
属性
CAS 编号 |
14155-69-2 |
|---|---|
分子式 |
C26H46N2O2 |
分子量 |
418.7 g/mol |
IUPAC 名称 |
(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol |
InChI |
InChI=1S/C26H46N2O2/c1-16(28(5)6)21-17(30)13-24(4)19-8-7-18-22(2,15-29)20(27)9-10-25(18)14-26(19,25)12-11-23(21,24)3/h16-21,29-30H,7-15,27H2,1-6H3/t16-,17+,18-,19-,20-,21-,22-,23+,24-,25+,26-/m0/s1 |
InChI 键 |
NRLDULXFOAMEBL-UPNLIFCTSA-N |
手性 SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H]([C@@]5(C)CO)N)C)C)O)N(C)C |
SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)N)C)C)O)N(C)C |
规范 SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)N)C)C)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



